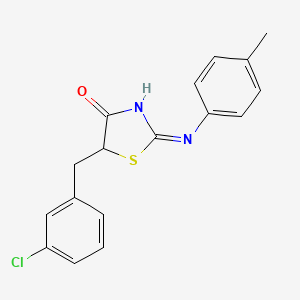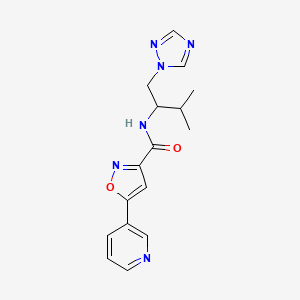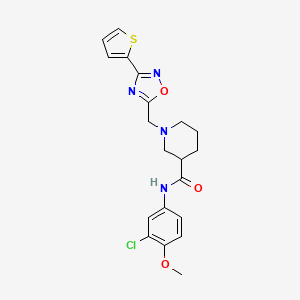
(Z)-5-(3-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(3-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, also known as CBTO, is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. CBTO is a small molecule that has been synthesized through various methods and has shown to have promising biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Spectral Properties
- A study by Shyam & Tiwari (1977) involved the synthesis of compounds similar to (Z)-5-(3-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, focusing on their spectral properties. This research indicates the relevance of such compounds in understanding their structural and purity aspects via analytical and spectral data (Shyam & Tiwari, 1977).
Antimicrobial Properties
- Bhatt & Sharma (2017) conducted a study on derivatives of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, showcasing their antibacterial, antifungal, and antimycobacterial activities. This highlights the potential of this compound in antimicrobial applications (Bhatt & Sharma, 2017).
Crystal Structure and Computational Studies
- A 2016 study by Khelloul et al. focused on the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative, offering insights into the molecular geometry and intermolecular interactions that could be relevant to this compound (Khelloul et al., 2016).
Biological Activities of Thiazolidin-4-ones
- Cunico, Gomes, & Vellasco (2008) reviewed the chemistry and biological activities of 1,3-thiazolidin-4-ones, an important group of heterocyclic compounds. This review provides an overview of the biological activities associated with this class of compounds, which includes this compound (Cunico, Gomes, & Vellasco, 2008).
Propiedades
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-5-7-14(8-6-11)19-17-20-16(21)15(22-17)10-12-3-2-4-13(18)9-12/h2-9,15H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNKENHPHCFTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2783377.png)
![4-(3,4-dimethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2783378.png)
![N-(4-Chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2783379.png)
![(E)-4-(Dimethylamino)-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-enamide](/img/structure/B2783380.png)


![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2783388.png)

![N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2783391.png)


![1-[(4-Methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine](/img/structure/B2783397.png)
